

Pelecopan research use only laboratory protocols

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Compound Focus: Pelecopan

CAS No.: 2378380-49-3

Cat. No.: S12864284

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Pelecopan at a Glance

The following table summarizes the core chemical and biological data for **Pelecopan**, as reported in the literature. [1] [2]

Property	Description / Value
CAS Number	2378380-49-3 [1] [2]
Chemical Name	2-[2-[[7-[2-(aminomethyl)-3-fluoropyridin-4-yl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid [2]
Molecular Formula	C ₂₃ H ₁₉ FN ₂ O ₄ [1] [2]
Molecular Weight	406.41 g/mol [1]
Biological Target	Complement Factor D (CFD) [1] [2]
IC ₅₀ (Human Factor D)	14.3 nM [1] [2]

Property	Description / Value
IC ₅₀ (Hemolysis Assay)	29.5 nM (rabbit erythrocytes) [2]
Primary Indication	Paroxysmal Nocturnal Hemoglobinuria (PNH) [1] [2]
Storage (Powder)	-20°C; stable for 2 years [1]
Solubility (DMSO)	~100 mg/mL (~246 mM) [2]

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize **Pelecopan**'s activity.

Protocol 1: In Vitro Proteolytic Inhibition Assay

This protocol measures the direct inhibition of Factor D's enzymatic activity. [2]

- **Principle:** Recombinant human Factor D cleaves C3b-bound Factor B in the alternative pathway C3 convertase. **Pelecopan**'s inhibition is quantified by measuring the decrease in this proteolytic activity.
- **Reagents:**
 - Pure human Factor D enzyme.
 - C3b protein and Factor B substrate.
 - Reaction buffer.
 - **Pelecopan:** Prepare serial dilutions in DMSO from a high-concentration stock solution (e.g., 10 mM).
- **Procedure:**
 - Pre-incubate Factor D with varying concentrations of **Pelecopan** (or vehicle control) for a set time (e.g., 15-30 minutes).
 - Initiate the reaction by adding the C3b and Factor B complex.
 - Allow the enzymatic reaction to proceed for a defined period.
 - Quantify the cleavage product (e.g., Bb fragment) using a method like fluorescence spectroscopy or ELISA.
 - Calculate the percentage inhibition for each **Pelecopan** concentration and determine the IC₅₀ value using non-linear regression analysis. [2]

Protocol 2: In Vitro Hemolysis Assay

This cell-based assay confirms the functional biological activity of **Pelecopan** by measuring the prevention of complement-mediated red blood cell lysis. [2]

- **Principle:** Paroxysmal Nocturnal Hemoglobinuria (PNH) erythrocytes are susceptible to complement-mediated lysis. This assay tests **Pelecopan**'s ability to protect these cells by inhibiting the Alternative Pathway.
- **Reagents:**
 - PNH patient erythrocytes or rabbit erythrocytes. [2]
 - Human serum (as a source of complement).
 - Appropriate cell culture/assay buffer (e.g., gelatin veronal buffer with Mg-EGTA to selectively activate the Alternative Pathway).
 - **Pelecopan** serial dilutions.
- **Procedure:**
 - Wash erythrocytes and resuspend in assay buffer.
 - Incubate the erythrocyte suspension with different concentrations of **Pelecopan** for a pre-incubation period (e.g., 15 minutes).
 - Add human serum to activate the complement system.
 - Incubate the reaction mixture at 37°C for a set time (e.g., 1 hour).
 - Centrifuge the samples and measure the hemoglobin released in the supernatant by spectrophotometry (absorbance at 412 nm).
 - Calculate the percentage of hemolysis inhibition and determine the IC₅₀ value. The expected IC₅₀ in this functional assay is approximately 29.5 nM. [2]

Protocol 3: Sample Solution Preparation

Proper preparation of stock and working solutions is critical for experimental reproducibility.

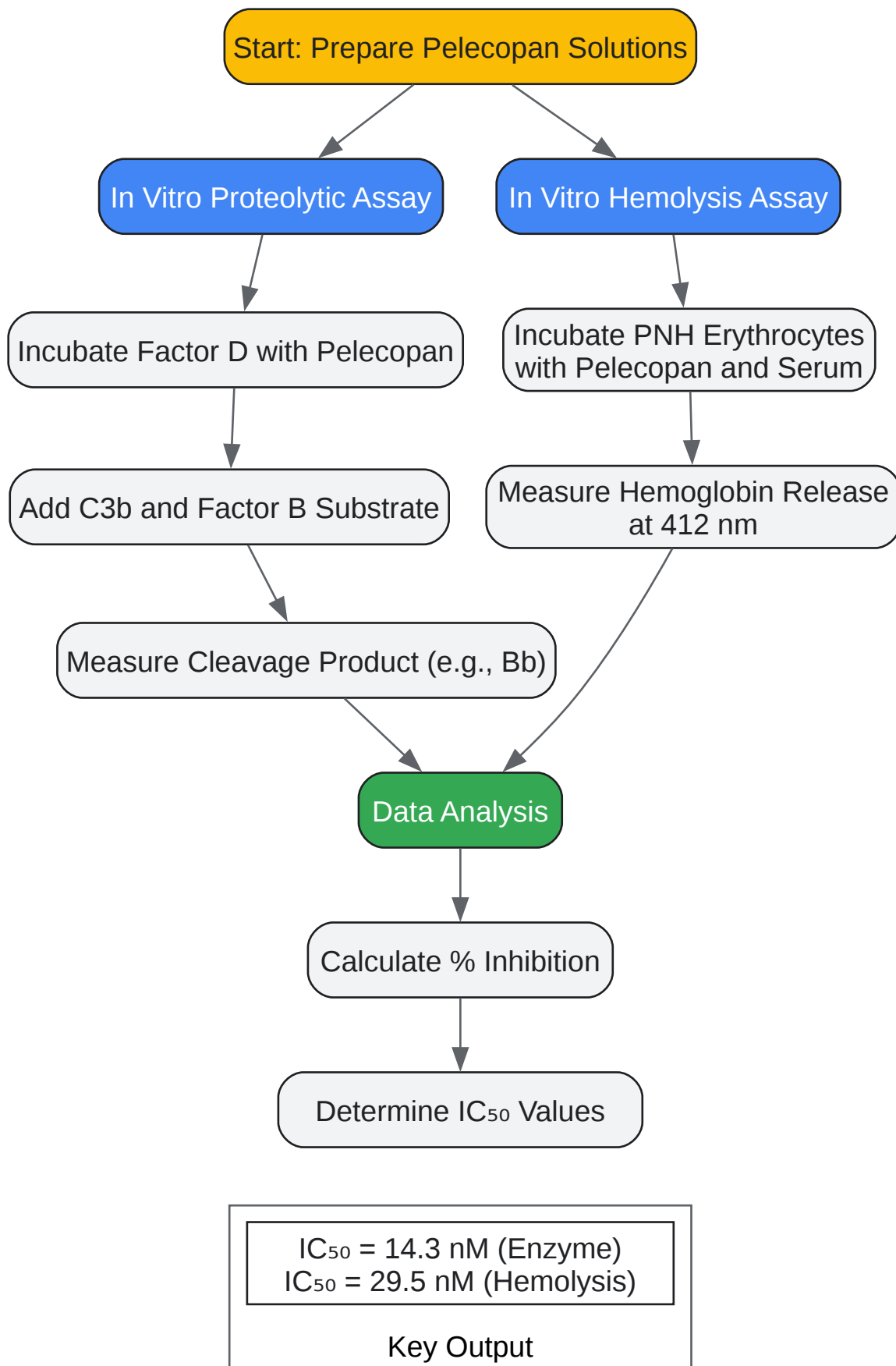
- **Stock Solution (10 mM):**
 - Weigh 4.06 mg of **Pelecopan** powder.
 - Add 1 mL of pure DMSO to the vial. Vortex or sonicate briefly to dissolve fully. This 10 mM stock is stable for 6 months at -80°C or 1 month at -20°C. [1] [2]
- **Working Solution for In Vitro Assays:**
 - Prepare serial dilutions of the 10 mM DMSO stock into DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).
 - Further dilute the intermediate stocks into the appropriate aqueous assay buffer immediately before use. The final DMSO concentration in the assay should typically be kept below 1% (v/v) to avoid solvent toxicity. [2]

- **In Vivo Dosing Solution (Example):**

- One tested formulation involves sequentially adding co-solvents to the DMSO stock.
- For a 2.5 mg/mL solution, add 100 μ L of a 25 mg/mL DMSO stock to 400 μ L PEG300 and mix.
- Then add 50 μ L Tween-80 and mix.
- Finally, add 450 μ L of saline (0.9% NaCl) to bring the total volume to 1 mL. The solution should remain clear. [2]

Mechanism of Action Workflow

The diagram below illustrates the experimental workflow for analyzing **Pelecopan's** effect on the complement system's Alternative Pathway, from sample preparation to data interpretation.



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Key Application Notes

- **Research Use Only: Pelecopan** is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans. [1] [2]
- **Solubility and Stability: Pelecopan** has good solubility in DMSO. For in vivo studies, the provided formulation (DMSO/PEG300/Tween-80/Saline) has been demonstrated to form a clear solution at 2.5 mg/mL. Always prepare fresh working solutions for aqueous assays and avoid repeated freeze-thaw cycles of stock solutions. [2]
- **Mechanistic Insight:** As a potent and selective Factor D inhibitor, **Pelecopan** blocks the formation of the C3 convertase (C3bBb) in the complement system's Alternative Pathway. This action prevents both C3 fragment deposition on PNH erythrocytes and subsequent intravascular hemolysis, which is the basis for its therapeutic potential in PNH and other AP-mediated diseases. [1] [2]

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References

1. [CAS 2378380-49-3][DC Chemicals Pelecopan [dcchemicals.com]]
2. | CAS#: 2378380-49-3 | inhibitor of complement factor... Pelecopan [invivochem.com]

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